Saikogenin F

Pharmacokinetics Oral bioavailability Drug metabolism

Choose Saikogenin F for its unique pharmacological fingerprint, distinct from parent saikosaponins and related saikogenins. Essential for ADME studies with quantifiable oral bioavailability (0.71%), in vivo Alzheimer's models showing neuroinflammation inhibition, and as the predominant intestinal metabolite of saikosaponin a. Ideal as a negative control for GSS inhibition and a reference standard for metabolic profiling. Confidently develop methods with this hemolytically inactive, well-characterized triterpenoid.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
Cat. No. B082541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikogenin F
Synonymssaikogenin F
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C
InChIInChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1
InChIKeyIUBQSOTVBGNWDI-CUMBFETHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saikogenin F: Oleanane-Type Triterpenoid Sapogenin for Pharmacological Research and Drug Metabolism Studies


Saikogenin F (CAS 14356-59-3, C30H48O4, MW 472.7 g/mol) is an oleanane-type triterpenoid sapogenin that serves as the genuine aglycone of saikosaponin a, a principal bioactive constituent of Bupleurum species [1]. It is formed endogenously via the deglycosylation of saikosaponin a by intestinal microflora, achieving an 80% yield after 1-hour anaerobic incubation with mouse intestinal flora [2]. As a structurally defined natural product with validated spectral data including NMR spectra in pyridine-d5, Saikogenin F represents a critical intermediate in understanding saikosaponin pharmacology and a distinct research tool for investigating aglycone-specific biological activities independent of glycosidic moieties [3].

Why Saikogenin F Cannot Be Replaced by Other Saikogenins or Saikosaponins in Experimental Protocols


Substituting Saikogenin F with structurally related saikogenins (e.g., Saikogenin D, G, A) or parent saikosaponins introduces substantial variability in experimental outcomes due to divergent structure-activity relationships, pharmacokinetic profiles, and molecular target engagement. Direct comparative studies demonstrate that Saikogenin F exhibits negligible inhibition of glutathione synthetase (GSS) with an undetectable IC50, whereas its parent compound saikosaponin D displays potent inhibition (IC50 = 0.45 μM) [1]. Similarly, Saikogenin F's absolute oral bioavailability in rats is 0.71%, which is not interchangeable with the undetectable bioavailability of Saikogenin G due to its extremely poor absorption [2]. Even within the same metabolic pathway, Saikogenin F and its monoglycosylated precursor prosaikogenin F differ markedly in A549 cell proliferation inhibition (IC50-equivalent shift from 20-60 μg/mL to 50-90 μg/mL, respectively) [3]. These quantitative disparities underscore that Saikogenin F possesses a unique pharmacological fingerprint that cannot be extrapolated from class-level assumptions.

Saikogenin F: Direct Quantitative Comparative Evidence Against Structural Analogs


Oral Bioavailability of Saikogenin F (0.71%) Compared with Saikogenin D (0.66%) and Saikogenin G (Not Detectable) in Rats

In a direct head-to-head pharmacokinetic study in rats, Saikogenin F demonstrated an absolute oral bioavailability of 0.71%, which was numerically comparable to Saikogenin D at 0.66%, while Saikogenin G exhibited no quantifiable oral absorption, preventing bioavailability calculation [1]. This study represents the first report of absolute bioavailability values for saikogenins and employed a validated UFLC-MS/MS method for simultaneous quantification of four saikogenins (SGF, SGA, SGD, and SGG) in rat plasma following both oral and intravenous administration [1].

Pharmacokinetics Oral bioavailability Drug metabolism

Saikogenin F Lacks Glutathione Synthetase (GSS) Inhibitory Activity, Contrasting with Potent Inhibition by Saikosaponin D (IC50 = 0.45 μM)

A direct head-to-head enzyme inhibition study revealed that Saikogenin F exhibited no detectable inhibitory activity against glutathione synthetase (GSS), with an IC50 value that could not be determined, while its parent glycoside saikosaponin D demonstrated potent inhibition with an IC50 of 0.45 μM [1]. Isothermal titration calorimetry (ITC) experiments further confirmed that saikosaponin A and saikosaponin D directly bind to the GSS protein, whereas Saikogenin F and Saikogenin G failed to show binding [1]. Atomic force microscopy imaging corroborated these findings, showing morphological changes in GSS protein upon saikosaponin binding that were absent with Saikogenin F [1].

Enzyme inhibition Glutathione synthetase Structure-activity relationship

Intestinal Permeability of Saikogenin F Improved to Moderate Class Compared with Low Permeability of Parent Saikosaponin a in Caco-2 Model

In a bidirectional transport experiment using Caco-2 cell monolayers, Saikogenin F exhibited apparent permeability (Papp) improved to the moderate class relative to its parent compound saikosaponin a, which demonstrated low permeability . The study employed a validated UHPLC-MS/MS method to simultaneously quantify three saikosaponins (SSa, SSd, SSb2) and their corresponding saikogenins (SGF, SGG, SGD) according to FDA guidelines . Furthermore, efflux ratio analysis indicated active uptake of Saikogenin F, whereas saikosaponin a exhibited passive diffusion . This represents the first reported investigation of intestinal absorption characteristics for saikogenins.

Intestinal absorption Caco-2 permeability Drug transport

Saikogenin F Exhibits 1/70-1/90 of Saikosaponin a's Corticosterone Secretion-Inducing Activity on a Molar Basis

In a direct head-to-head pharmacological comparison in rats, Saikogenin F increased plasma corticosterone levels, but its activity was only 1/70 to 1/90 of that exhibited by its parent saponin saikosaponin a on a molar basis [1]. Intraperitoneal administration of saikosaponin a maximally increased plasma corticosterone at a dose of 2.5 mg/kg, whereas Saikogenin F required substantially higher molar equivalents to achieve measurable effects [1]. The study systematically evaluated multiple saikosaponins, artifact saponins, and genuine genins, establishing a clear potency hierarchy: saikosaponin a > saikosaponin b1 (1/8 activity) > saikosaponin b3 (1/40) > Saikogenin F (1/70-1/90) [1].

Corticosterone secretion Endocrine pharmacology Structure-activity relationship

Saikogenin F Is Hemolytically Inactive, Contrasting with Hemolytic Activity of Saikogenin A (≥15 μg/mL) and Prosaikogenin F (≥10 μg/mL)

A systematic evaluation of hemolytic properties among 13 saikosaponin metabolites revealed that Saikogenin F was completely inactive in inducing red blood cell hemolysis, while several related saikogenins exhibited measurable hemolytic activity [1]. Specifically, Saikogenin A showed hemolytic activity at a dose of 15 μg/mL, and the monoglycoside prosaikogenin F (the direct precursor to Saikogenin F) displayed hemolytic activity above 10 μg/mL [1]. In contrast, saikosaponin a and prosaikogenin F, which possess a β-hydroxyl function at C16, showed activity above 10 μg/mL, while saikosaponin d and prosaikogenin G (α-hydroxyl at C16) were the most potent hemolytic agents at 1.0-5.0 μg/mL [1]. The study further demonstrated that adsorbability on red blood cell membranes closely paralleled hemolytic activity.

Hemolysis Membrane activity Safety pharmacology

Saikogenin F Formation from Saikosaponin a Reaches 80% Yield After 1-Hour Anaerobic Incubation with Mouse Intestinal Flora

Under controlled anaerobic incubation conditions with mouse intestinal flora, the biotransformation of saikosaponin a to Saikogenin F reached a maximum yield of 80% at 1 hour post-incubation, as quantified by high-performance liquid chromatography [1]. A minor peak of prosaikogenin F, the monoglycoside intermediate, was detected at 15 minutes, confirming the sequential deglycosylation pathway [1]. By comparison, saikosaponin d underwent similar transformation to saikogenin D via prosaikogenin D, while saikosaponins b1, g, and b2 yielded their corresponding saikogenins A, H, and G, respectively [1]. This study established that Saikogenin F is the terminal genuine aglycone of saikosaponin a, distinct from the artifact aglycones formed under acidic gastric conditions.

Microbial metabolism Biotransformation Intestinal flora

Saikogenin F: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Pharmacokinetic and ADME Studies of Saikosaponin-Derived Aglycones

Saikogenin F is the preferred saikogenin for in vivo absorption, distribution, metabolism, and excretion (ADME) studies due to its quantifiable oral bioavailability (0.71%) and moderate intestinal permeability in the Caco-2 model [1]. Unlike Saikogenin G, which exhibits no detectable oral absorption, Saikogenin F provides a measurable pharmacokinetic profile suitable for method development, bioavailability enhancement studies, and formulation optimization. Its well-characterized biotransformation from saikosaponin a (80% yield in intestinal flora) further supports its use as an authentic metabolite standard for bioanalytical method validation [2].

Neuroinflammation and Alzheimer's Disease Model Research

Saikogenin F demonstrates in vivo efficacy in an Alzheimer's disease mouse model, where it relieved Aβ-induced cognitive impairment through inhibition of neuroinflammation and microglial activation, specifically suppressing the expression of NADPH oxidase subunits gp91phox and p47phox . This application is supported by the compound's favorable safety profile, including its complete lack of hemolytic activity, which distinguishes it from other saikogenins such as Saikogenin A (hemolytic at ≥15 μg/mL) and prosaikogenin F (hemolytic at ≥10 μg/mL) [3]. The combination of demonstrated CNS efficacy and absence of membrane toxicity makes Saikogenin F uniquely suitable for chronic in vivo neuropharmacology studies.

Negative Control or Glycoside-Independent Mechanism Studies in GSS-Related Research

Saikogenin F serves as an essential negative control in studies investigating glutathione synthetase (GSS) inhibition and related pathways. Direct comparative evidence demonstrates that while saikosaponin D potently inhibits GSS (IC50 = 0.45 μM) and saikosaponin A shows moderate inhibition (IC50 = 1.30 μM), Saikogenin F exhibits no detectable inhibitory activity and fails to bind to the GSS protein in ITC assays [4]. This complete loss of activity upon deglycosylation makes Saikogenin F invaluable for distinguishing glycoside-dependent pharmacological effects from aglycone-mediated mechanisms.

Reference Standard for Saikosaponin Metabolite Profiling and Quality Control

Saikogenin F is the predominant intestinal metabolite of saikosaponin a (80% biotransformation yield at 1 hour), making it an indispensable reference standard for metabolic profiling studies and quality control of Bupleurum-derived preparations [2]. In oral administration studies of saikosaponin a in rats, Saikogenin F together with prosaikogenin F accounted for >50% of total recovered metabolites in feces over 24 hours, while other metabolic pathways (saikogenins A and H) contributed <1% [2]. This quantitative predominance establishes Saikogenin F as the most analytically significant metabolite standard for developing and validating LC-MS/MS methods targeting saikosaponin-related compounds in biological matrices.

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